N-(3-acetylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C24H20N6O4 and its molecular weight is 456.462. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Analgesic Properties
Research on capsaicinoid analogs, such as described in the study by Park et al. (1995), reveals insights into the crystal structure and potential analgesic properties of complex acetamides. These compounds' structures, including their vanilloid, amide, and dimethylphenyl groups, offer a basis for understanding their biological activity and interaction mechanisms (Park et al., 1995).
Herbicidal Activity and Synthesis
The study of chloroacetamides as selective herbicides, as mentioned by Weisshaar and Böger (1989), highlights the application of acetamide derivatives in agriculture. These compounds' ability to control annual grasses and broad-leaved weeds underlines the significance of synthetic acetamides in developing new agrochemicals (Weisshaar & Böger, 1989).
Catalytic Reactions and Cyclization
The platinum-catalyzed dehydroalkoxylation-cyclization reaction, as researched by Nakamura, Sato, and Terada (2009), demonstrates the chemical versatility of acetamide derivatives in synthesizing tetracyclic compounds. This method's efficiency in bond cleavage and cyclization processes offers a valuable approach for complex molecule synthesis (Nakamura, Sato, & Terada, 2009).
Green Synthesis and Dye Production
Zhang Qun-feng's (2008) research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide emphasizes the importance of environmentally friendly methods in producing key intermediates for azo disperse dyes. The development of novel catalysts and the optimization of reaction conditions contribute to more sustainable chemical manufacturing processes (Zhang Qun-feng, 2008).
Antimicrobial Properties
The synthesis and evaluation of novel acetamide derivatives for their antimicrobial activities, as explored by Debnath and Ganguly (2015), illustrate the potential of acetamide compounds in medicinal chemistry. Identifying compounds with significant antibacterial and antifungal effects can lead to the development of new therapeutic agents (Debnath & Ganguly, 2015).
Mechanism of Action
Target of Action
The primary targets of the compound N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide are currently unknown . Future research should focus on identifying these pathways and understanding their downstream effects.
Result of Action
The molecular and cellular effects of N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide . These factors could include temperature, pH, and the presence of other molecules. Understanding these influences is crucial for optimizing the use of this compound in a therapeutic context.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O4/c1-15(31)17-4-3-5-18(12-17)25-22(32)14-30-24(33)28-10-11-29-21(23(28)27-30)13-20(26-29)16-6-8-19(34-2)9-7-16/h3-13H,14H2,1-2H3,(H,25,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAUVXGBJIBBTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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